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Compound of Interest

Compound Name: 2,3-Dibromopyridine

Cat. No.: B049186 Get Quote

Introduction

2,3-Dibromopyridine is a halogenated heterocyclic compound widely recognized as a crucial

intermediate in organic synthesis.[1][2] Its unique structure, featuring two bromine atoms at

adjacent positions on the pyridine ring, allows for selective and sequential functionalization.

This property makes it an exceptionally versatile building block for creating complex molecular

architectures. In medicinal chemistry, the pyridine scaffold is a privileged structure found in

numerous biologically active compounds and approved drugs.[3][4] The ability to introduce

diverse substituents onto the 2,3-dibromopyridine core through modern cross-coupling

reactions enables the synthesis of novel drug candidates for a range of therapeutic areas,

including oncology and inflammation.[1][5]

Physicochemical Properties

Property Value Reference

Molecular Formula C₅H₃Br₂N [1]

Molecular Weight 236.89 g/mol [6]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 56-60 °C [6]

CAS Number 13534-89-9 [1]
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Key Synthetic Transformations and Protocols
2,3-Dibromopyridine serves as an excellent substrate for various palladium-catalyzed cross-

coupling reactions, which are fundamental transformations in modern drug discovery. The

differential reactivity of the bromine atoms can be exploited to achieve selective mono- or di-

substitution, providing access to a wide array of derivatives.
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Caption: Versatility of 2,3-dibromopyridine in synthesis.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the

bromopyridine and various boronic acids or esters.[7][8] This reaction is instrumental in

synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically

active molecules.[5][8]

Quantitative Data for Suzuki-Miyaura Coupling
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Arylbo
ronic
Acid
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st
(mol%)

Ligand
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)
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t
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(°C)
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(h)

Yield
(%)

1
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oronic

Acid

Pd(OAc

)₂ (2)

SPhos

(4)

K₃PO₄

(2.0)

Toluene

/H₂O
100 16

~70-80

(Mono)

2

Phenylb

oronic

Acid

Pd(PPh

₃)₄ (5)
-

K₂CO₃

(3.0)

Dioxan

e/H₂O
100 24 >90 (Di)

3

3,4,5-

Trimeth

oxyphe

nyl

boronic

acid

PdCl₂(d

ppf)
- Na₂CO₃

Toluene

/EtOH
80 - (Varies)

Note: Data is generalized from protocols for di-bromopyridines.[5][7]

Experimental Protocol: Mono-arylation of 2,3-Dibromopyridine

Materials: 2,3-Dibromopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Palladium(II)

acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄) (2.0 equiv),

Anhydrous Toluene, Degassed Water.

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-
dibromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

Seal the flask and heat the mixture to 100 °C with vigorous stirring.

Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete

within 12-18 hours.
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Upon completion, cool the reaction to room temperature. Dilute with water and extract with

an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

mono-arylated pyridine.[7]
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine

ring to a terminal alkyne.[9][10] This reaction is highly valuable for synthesizing precursors to
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various heterocyclic systems and as a method for introducing rigid linkers in drug design.[10]

Quantitative Data for Sonogashira Coupling of Amino-bromopyridines

Entry
Subst
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e
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2

2-

Amino

-3-

bromo

-5-

methyl

pyridin

e

Phenyl

acetyl

ene

Pd(TF

A)₂

(2.5)

CuI

(5.0)

Et₃N

(2.0)
DMF 100 3 96

3

2-

Amino

-3-

bromo

pyridin

e

1-

Hepty

ne

Pd(TF

A)₂

(2.5)

CuI

(5.0)

Et₃N

(2.0)
DMF 100 3 85

Source: Data from a study on 2-amino-3-bromopyridines.[10]

Experimental Protocol: Sonogashira Coupling of a 2,3-Dibromopyridine Derivative
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Materials: 2,3-Dibromopyridine derivative (1.0 equiv), Terminal alkyne (1.2 equiv),

Pd(CF₃COO)₂ (2.5 mol%), Triphenylphosphine (PPh₃) (5.0 mol%), Copper(I) iodide (CuI)

(5.0 mol%), Triethylamine (Et₃N), Anhydrous DMF.[10]

Procedure:

In a nitrogen-flushed round-bottom flask, dissolve Pd(CF₃COO)₂, PPh₃, and CuI in

anhydrous DMF and stir for 30 minutes at room temperature.[10]

Add the 2,3-dibromopyridine derivative, the terminal alkyne, and triethylamine to the

flask.

Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring the reaction by TLC.

[10]

After completion, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 10

mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by silica gel column chromatography to obtain the alkynylated product.

[11]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds.[12] It has become a premier method for synthesizing aryl amines from

aryl halides, offering broad substrate scope and functional group tolerance, which is critical in

the synthesis of pharmaceutical compounds.[12]

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b049186?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=77599
https://www.scirp.org/journal/paperinformation?paperid=77599
https://www.benchchem.com/product/b049186?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=77599
https://www.researchgate.net/publication/318369519_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Amine
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st
(mol%)

Ligand
(mol%)

Base
(Equiv.
)

Solven
t
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(°C)
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(h)

Yield
(%)

1
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NaOtBu

(1.4)
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2
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Pd(OAc
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(1.5)

NaOtBu

(1.4)
Toluene 80 - 95
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[Pd₂(db

a)₃]

(2.0)

(±)-
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(4.0)

NaOtBu

(2.8)
Toluene 80 4 60

Note: Data generalized from protocols for 2-bromopyridines.[13][14]

Experimental Protocol: Mono-amination of 2,3-Dibromopyridine

Materials: 2,3-Dibromopyridine (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g.,

[Pd₂(dba)₃], 1-2 mol%), Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), Sodium tert-

butoxide (NaOtBu) (1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene or Dioxane).[15]

[13]

Procedure:

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the

palladium precatalyst, phosphine ligand, and NaOtBu.[15]

Add the 2,3-dibromopyridine to the flask.

Seal the flask, remove it from the glovebox, and add the anhydrous, degassed solvent

followed by the amine via syringe.

Heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction's progress by TLC or GC-MS.

Once the starting material is consumed, cool the reaction to room temperature.

Quench the reaction with water or saturated aqueous ammonium chloride. Extract the

product with an appropriate organic solvent.

Dry the combined organic extracts, concentrate, and purify by flash column

chromatography.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Applications in Medicinal Chemistry: Targeting
Disease Pathways
Derivatives of 2,3-dibromopyridine are integral to the synthesis of compounds with significant

therapeutic potential. A notable application is in the development of anticancer agents, such as

analogues of Combretastatin A-4, which function as potent inhibitors of tubulin polymerization.

[5]

Example: Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) is a natural product that targets the colchicine binding site on β-

tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately,

apoptosis in cancer cells.[5] By replacing the central olefin bridge of CA-4 with a pyridine ring,

synthesized via sequential Suzuki coupling of a dibromopyridine precursor, researchers have

developed novel analogues with potent antitumor activity.[5]
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Caption: Inhibition of tubulin polymerization by CA-4 analogues.

This strategic use of 2,3-dibromopyridine allows for the creation of structurally diverse

libraries of compounds for screening against various biological targets, underscoring its
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importance as a key building block for drug discovery professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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